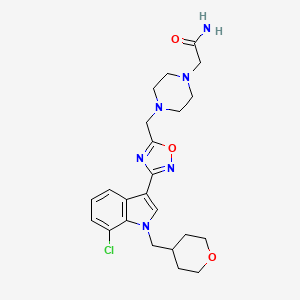

LBP1

Description

Properties

CAS No. |

1050478-18-6 |

|---|---|

Molecular Formula |

C23H29ClN6O3 |

Molecular Weight |

473.0 g/mol |

IUPAC Name |

2-[4-[[3-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C23H29ClN6O3/c24-19-3-1-2-17-18(13-30(22(17)19)12-16-4-10-32-11-5-16)23-26-21(33-27-23)15-29-8-6-28(7-9-29)14-20(25)31/h1-3,13,16H,4-12,14-15H2,(H2,25,31) |

InChI Key |

AKWUNZFZIXEOPV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LBP-1; LBP 1; LBP1 |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Lipopolysaccharide-Binding Protein in Orchestrating Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of Lipopolysaccharide-Binding Protein (LBP) in the innate immune system. LBP, an acute-phase reactant, is a pivotal molecule in the recognition of and response to microbial components, most notably lipopolysaccharide (LPS) from Gram-negative bacteria. This document details the molecular mechanisms of LBP action, its role in key signaling pathways, and its broader implications in various infectious and inflammatory conditions. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to support further research and therapeutic development in this field.

Core Functions of Lipopolysaccharide-Binding Protein

Lipopolysaccharide-Binding Protein (LBP) is a soluble glycoprotein primarily synthesized by hepatocytes. Its concentration in the plasma can increase dramatically during an acute-phase response.[1] LBP plays a crucial, albeit dual, role in innate immunity. At low concentrations, it significantly amplifies the immune response to bacterial endotoxins, whereas at high concentrations, it can have a neutralizing effect.[2]

The primary and most well-characterized function of LBP is to bind with high affinity to the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3] This binding facilitates the transfer of LPS monomers to the glycosylphosphatidylinositol (GPI)-anchored receptor, CD14, which is expressed on the surface of myeloid cells such as macrophages and monocytes.[4] The formation of the LBP-LPS-CD14 complex is a critical initiating step in a signaling cascade that alerts the innate immune system to the presence of Gram-negative bacterial infection.[5]

Beyond its role in Gram-negative infections, emerging evidence indicates that LBP can also recognize and bind to other microbial components, including lipoteichoic acid (LTA) from Gram-positive bacteria and components of fungal cell walls, highlighting its broader role as a pattern recognition molecule in innate immunity.[6][7][8]

Quantitative Data on LBP Interactions and Expression

The following tables summarize key quantitative data related to LBP function, providing a reference for its binding affinities and physiological and pathological concentrations.

| Interaction | Binding Affinity (Kd) | Species | Method | Reference |

| LBP - LPS (Lipid A) | ~ 1 nM | Rabbit | Not Specified | [9] |

| LPS - CD14 (in the presence of LBP) | ~2.7 x 10⁻⁸ M | Human | Radiometric Assay | [10] |

| LPS - MD-2/TLR4 complex | ~3 nM | Mouse | Immunoprecipitation | [1] |

| LBP-catalyzed LPS transfer to sCD14 (Km for sCD14) | 1-2 µg/ml | Human | FRET | [11] |

| LBP-catalyzed LPS transfer to sCD14 (Km for LPS) | 100 ng/ml | Human | FRET | [11] |

| Condition | LBP Concentration (µg/mL) | Sample Type | Reference |

| Healthy Individuals | 5 - 15 | Serum | [7][12] |

| Systemic Inflammatory Response Syndrome (SIRS) | Median: 30.6 (Range: 9.2–79.5) | Serum | [12] |

| Sepsis | Median: 37.1 (Range: 11.8–76.2) | Serum | [12] |

| Septic Shock | Median: 59.7 (Range: 31.1–105) | Serum | [12] |

| Severe Sepsis (Gram-negative) | 40.80 ± 34.79 | Serum | [8] |

| Severe Sepsis (Gram-positive) | 35.55 ± 23.95 | Serum | [8] |

| Severe Sepsis (Fungal) | 39.90 ± 22.19 | Serum | [8] |

| Acute-Phase Response | Up to 200 | Serum | [13] |

LBP-Mediated Signaling Pathways in Innate Immunity

LBP-initiated signaling is central to the innate immune response to Gram-negative bacteria. The transfer of LPS to CD14 and subsequently to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2), triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

The MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and leads to the rapid activation of pro-inflammatory responses. Upon activation of the TLR4/MD-2 complex, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88, either directly or through the sorting adaptor TIRAP (Mal).[14] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6.[15] Activated TRAF6 ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

The TRIF-Dependent Pathway

This pathway is initiated following the endocytosis of the TLR4 complex and is responsible for the induction of type I interferons and other inflammatory mediators with delayed kinetics.[16] The endosomal TLR4 recruits the adaptor protein TRIF, via the sorting adaptor TRAM.[9] TRIF then activates the kinases IKKε and TBK1, which phosphorylate and activate the transcription factor IRF3.[9] Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[9] TRIF can also lead to a delayed activation of NF-κB through a separate mechanism involving RIP1.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of LBP.

Quantification of LBP in Serum/Plasma by ELISA

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human LBP.

Materials:

-

96-well microplate coated with anti-human LBP antibody

-

Human LBP standard

-

Biotinylated anti-human LBP antibody

-

HRP-conjugated streptavidin

-

Assay Diluent

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute serum or plasma samples in Assay Diluent. A starting dilution of 1:1000 is recommended for normal human serum/plasma.[16]

-

Standard Curve Preparation: Prepare a serial dilution of the human LBP standard in Assay Diluent to generate a standard curve (e.g., from 200 ng/mL down to 3.12 ng/mL).[17]

-

Incubation with Sample/Standard: Add 100 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate. Incubate for 2.5 hours at room temperature.[18]

-

Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer.

-

Incubation with Detection Antibody: Add 100 µL of biotinylated anti-human LBP antibody to each well. Incubate for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step as described in step 4.

-

Incubation with HRP-Streptavidin: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 45 minutes at room temperature.[18]

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[18]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of LBP in the samples.

Analysis of LBP-LPS Interaction by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to measure the binding kinetics of LBP to LPS.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

LBP (as ligand)

-

LPS (as analyte)

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (e.g., 20 mM NaOH)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject a solution of LBP (e.g., 20-200 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface to allow for covalent coupling.[8]

-

Deactivate any remaining active esters with ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a series of dilutions of LPS in running buffer. It is crucial to sonicate the LPS solution prior to use to ensure homogeneity.[19]

-

Inject the LPS solutions over the LBP-immobilized surface at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe the association and dissociation phases of the interaction.

-

-

Regeneration:

-

Inject the regeneration solution (e.g., 20 mM NaOH) to remove the bound LPS from the LBP surface, allowing for subsequent injections.[8]

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Measurement of NF-κB Activation by Immunofluorescence

This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to LBP-mediated LPS stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium and supplements

-

LPS

-

Recombinant LBP (if cells are cultured in serum-free media)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Stimulation:

-

Seed macrophages onto coverslips in a multi-well plate and allow them to adhere.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of LBP or serum for a specified time (e.g., 30-60 minutes). Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

-

Nuclear Staining and Mounting:

-

Stain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

LBP in Broader Innate Immune Recognition

While the LBP-LPS-TLR4 axis is the most studied, LBP's role extends to the recognition of other pathogen-associated molecular patterns (PAMPs).

-

Gram-Positive Bacteria: LBP can bind to lipoteichoic acid (LTA), a component of the cell wall of Gram-positive bacteria.[20] This interaction can facilitate the transfer of LTA to CD14, leading to the activation of TLR2-mediated signaling pathways and the production of inflammatory cytokines.[20]

-

Fungal Infections: LBP levels are also elevated during fungal sepsis.[8] Although the precise mechanisms are still under investigation, it is suggested that LBP may bind to components of the fungal cell wall, contributing to the host's innate immune response.

Conclusion and Future Directions

Lipopolysaccharide-Binding Protein is a critical soluble pattern recognition molecule that acts as a key sentinel in the innate immune system. Its ability to recognize and transport LPS to the CD14/TLR4/MD-2 receptor complex is fundamental to the host's response to Gram-negative bacterial infections. The dual nature of its function, being both pro-inflammatory and anti-inflammatory depending on its concentration, highlights the sophisticated regulatory mechanisms of innate immunity.

For researchers and drug development professionals, a thorough understanding of LBP's function is paramount. Targeting the LBP-LPS interaction or the subsequent signaling pathways presents potential therapeutic avenues for conditions characterized by excessive inflammation, such as sepsis and septic shock. Further research into the broader role of LBP in recognizing other microbial PAMPs will undoubtedly unveil new facets of its importance in host defense and may open up new therapeutic strategies for a wider range of infectious diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing our understanding of this pivotal protein in innate immunity.

References

- 1. Interaction of Cationic Peptides with Lipoteichoic Acid and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of lipopolysaccharide-binding protein in innate immunity: a revisit and its relevance to oral/periodontal health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. elisakits.co.uk [elisakits.co.uk]

- 5. ahajournals.org [ahajournals.org]

- 6. Interactions of bacterial lipopolysaccharide and peptidoglycan with a 70 kDa and an 80 kDa protein on the cell surface of CD14+ and CD14- cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of Lipopolysaccharide-Binding Protein (LBP) Single Nucleotide Polymorphism (SNP) in Infections, Inflammatory Diseases, Metabolic Disorders and Cancers [frontiersin.org]

- 8. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 10. Analysis of lipopolysaccharide binding by CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Lipopolysaccharide-binding Protein (LBP) and CD14 Independently Deliver Triacylated Lipoproteins to Toll-like Receptor 1 (TLR1) and TLR2 and Enhance Formation of the Ternary Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human LBP ELISA Kit [ABIN6957513] - Plasma, Serum [antibodies-online.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HMGB1 Binds to Lipoteichoic Acid and Enhances TNF-a and IL-6 Production through HMGB1-Mediated Transfer of Lipoteichoic Acid to CD14 and TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of LBP Gene Expression in Response to Infection

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipopolysaccharide-binding protein (LBP) is a pivotal component of the innate immune system's acute-phase response, primarily tasked with recognizing and neutralizing bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria[1][2]. Synthesized predominantly by hepatocytes, LBP levels in the bloodstream can rise significantly during infection, facilitating the transfer of LPS to the CD14 receptor and subsequent activation of the Toll-like receptor 4 (TLR4) signaling complex[1][2][3]. This action triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the upregulation of various acute-phase proteins, including LBP itself. Understanding the intricate regulatory mechanisms governing LBP gene expression is critical for developing therapeutic strategies for sepsis and other inflammatory conditions. This guide provides a detailed overview of the signaling pathways, transcription factors, and experimental methodologies central to the study of LBP gene regulation.

The Signaling Cascade: From Pathogen Recognition to Gene Transcription

The induction of LBP gene expression is a multi-step process initiated by the recognition of pathogen-associated molecular patterns (PAMPs), most notably LPS.

TLR4-Mediated Recognition of LPS

The canonical pathway begins with LBP binding to LPS aggregates in the bloodstream[4][5]. The LBP-LPS complex then transfers LPS monomers to CD14, a co-receptor that can be either membrane-bound (mCD14) on myeloid cells or soluble (sCD14) in the plasma[3][6][7]. This transfer facilitates the loading of LPS onto the TLR4/MD-2 receptor complex, inducing its dimerization and initiating downstream signaling[7][8][9].

Intracellular Signaling Pathways

Upon activation, TLR4 triggers two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and is crucial for the rapid induction of inflammatory cytokines[6][10]. The adaptor protein MyD88 is recruited to the TLR4 complex, leading to the activation of IRAK kinases and TRAF6[9][11]. This cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are essential for the transcription of many pro-inflammatory genes[9][12].

-

TRIF-Dependent (MyD88-Independent) Pathway: This pathway is typically initiated after the TLR4 complex is internalized into endosomes[8][13][14]. It involves the adaptor proteins TRAM and TRIF[6][14]. The TRIF-dependent pathway leads to the late-phase activation of NF-κB and also activates Interferon Regulatory Factor 3 (IRF3), which is critical for the production of type I interferons[13][15][16].

Both pathways contribute to a robust inflammatory response that includes the production of cytokines that, in turn, strongly induce the expression of acute-phase genes like LBP in the liver.

Caption: LPS recognition by TLR4 activates MyD88-dependent signaling, leading to NF-κB and AP-1 activation.

Key Regulators of LBP Gene Transcription

The expression of the LBP gene is tightly controlled by a cohort of transcription factors that bind to specific regulatory elements within its promoter region. This regulation is further amplified by cytokines produced during the inflammatory response.

Primary Transcription Factors

Studies utilizing luciferase reporter assays, electrophoretic mobility shift assays (EMSA), and chromatin immunoprecipitation (ChIP) have identified several key transcription factors:

-

STAT3 (Signal Transducer and Activator of Transcription 3): This factor is essential for LBP induction by the cytokine IL-6. Upon cytokine stimulation, STAT3 is activated and binds to an acute-phase response element (APRE) in the LBP promoter, leading to strong gene activation[17][18][19].

-

AP-1 (Activator Protein-1): The AP-1 complex, typically composed of Jun and Fos family proteins, is a downstream target of MAPK signaling cascades. It is directly involved in the transcriptional activation of the LBP gene[1][17][19].

-

C/EBPβ (CCAAT/Enhancer-Binding Protein beta): This transcription factor is also crucial for LBP gene activation and works in concert with AP-1 and STAT3[1][17][19]. C/EBP family members are known to regulate numerous genes involved in inflammatory and acute-phase responses[20][21].

Cytokine-Mediated Induction

The initial immune response to infection leads to the systemic release of pro-inflammatory cytokines, which are potent inducers of LBP synthesis in hepatocytes.

-

Interleukin-6 (IL-6): IL-6 is a significant inducer of LBP expression on its own[1]. It primarily signals through the JAK-STAT pathway, leading to the activation of STAT3[17][18].

-

Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α): While IL-1β alone has a modest effect, it strongly synergizes with IL-6 to maximize LBP gene transcription[1]. TNF-α also contributes to this induction[1].

-

Glucocorticoids (e.g., Dexamethasone): These steroid hormones often act synergistically with cytokines like IL-1β and IL-6 to enhance the transcriptional activation of acute-phase protein genes, including LBP[1][17][19].

Quantitative Analysis of LBP Expression

The upregulation of LBP expression in response to infectious stimuli is substantial. The following tables summarize quantitative data from various studies, illustrating the magnitude of this response in different experimental models.

Table 1: LBP mRNA Expression in Response to Pro-inflammatory Stimuli

| Cell Type / Animal Model | Stimulus | Concentration / Dose | Time Point | Fold Increase in LBP mRNA | Reference |

| Human Hepatoma Cells | IL-6 | 10 ng/mL | 24 hours | Significant induction | [1] |

| Human Hepatoma Cells | IL-1β + IL-6 | 10 ng/mL each | 24 hours | Strong synergistic induction | [1] |

| Rat Pulmonary Artery Smooth Muscle Cells | IL-1β | 10 ng/mL | 24 hours | Significant expression | [22] |

| Rat Liver (in vivo) | LPS | 5 mg/kg (i.p.) | 1-12 hours | Time-dependent increase | [23] |

| Rat Intervertebral Disc Nucleus Pulposus Cells | LPS | 10 µg/mL | 3-9 hours | Significant increase | [11] |

Table 2: LBP Protein Levels in Response to Pro-inflammatory Stimuli

| Animal Model | Stimulus | Dose | Time Point | Change in Plasma LBP | Reference |

| Rat (in vivo) | LPS | 5 mg/kg (i.p.) | 1-12 hours | Time-dependent increase | [23] |

| Mouse (in vivo) | LPS | - | - | Rapid acute-phase response | [24] |

Key Experimental Protocols

Investigating the regulation of LBP gene expression requires a combination of molecular biology techniques to assess promoter activity, transcription factor binding, and transcript abundance.

Luciferase Reporter Gene Assay for Promoter Analysis

This assay is used to identify functional regulatory elements in the LBP promoter.

-

Construct Generation: Clone the 5' flanking region (promoter) of the LBP gene upstream of a luciferase reporter gene in an expression vector. Create various truncation and point-mutation variants to map specific transcription factor binding sites[17][19].

-

Cell Culture and Transfection: Culture a relevant cell line, such as the human hepatoma cell line HepG2[25]. Transfect these cells with the generated luciferase reporter constructs. A co-transfection with a β-galactosidase or Renilla luciferase vector is recommended for normalization of transfection efficiency.

-

Stimulation: After 24-48 hours, stimulate the transfected cells with cytokines (e.g., IL-6, IL-1β) or other agents[1][17].

-

Cell Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase activity to the activity of the co-transfected control reporter.

-

Data Analysis: Compare the luciferase activity of the stimulated cells transfected with the wild-type promoter construct to that of unstimulated cells and cells transfected with mutated constructs to identify critical regulatory regions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro binding of transcription factors to specific DNA sequences in the LBP promoter.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a putative transcription factor binding site (e.g., STAT3, AP-1) within the LBP promoter. Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Nuclear Extract Preparation: Prepare nuclear protein extracts from cells that have been stimulated to induce LBP expression (e.g., IL-6 treated hepatocytes)[1].

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Supershift/Competition Assay (Optional): For specificity and identification, perform competition reactions by adding an excess of unlabeled probe (specific competitor) or an unrelated oligonucleotide (non-specific competitor). To identify the specific protein in the complex, add an antibody against the suspected transcription factor (e.g., anti-STAT3) to the reaction to create a "supershifted" band[17].

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shifted band indicates protein binding to the DNA probe.

Caption: Workflow for analyzing LBP promoter activity and transcription factor binding.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that a specific transcription factor binds to the endogenous LBP gene promoter within intact cells.

-

Cross-linking: Treat stimulated and unstimulated cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-C/EBPβ)[21]. Use a non-specific IgG as a negative control. The antibody will bind to the transcription factor and its cross-linked DNA.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the captured complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.

-

DNA Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the specific region of the LBP promoter containing the putative binding site.

-

Data Analysis: Compare the amount of amplified DNA from the specific antibody pull-down to the amount from the IgG control. A significant enrichment indicates binding of the transcription factor to the LBP promoter in vivo.

Conclusion and Therapeutic Implications

The regulation of LBP gene expression is a complex and highly inducible process, central to the innate immune response against bacterial infections. The convergence of TLR4 signaling pathways on key transcription factors like STAT3, AP-1, and C/EBPβ, driven by a cytokine cascade, ensures a rapid and robust increase in LBP production during the acute phase. A thorough understanding of this regulatory network, elucidated through the experimental protocols detailed herein, is paramount. Modulating LBP levels presents a potential therapeutic avenue for conditions like sepsis, where an overzealous inflammatory response can be detrimental[18]. Targeting the specific transcription factors or cytokine pathways that control LBP expression could offer a strategy to temper the host's response to Gram-negative septic shock and improve patient outcomes.

References

- 1. The transcriptional activation pattern of lipopolysaccharide binding protein (LBP) involving transcription factors AP-1 and C/EBP beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide binding protein - Wikipedia [en.wikipedia.org]

- 3. Lipopolysaccharide-Induced Transcriptional Changes in LBP-Deficient Rat and Its Possible Implications for Liver Dysregulation during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elisakits.co.uk [elisakits.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 8. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipopolysaccharide stimulates the MyD88-independent pathway and results in activation of IFN-regulatory factor 3 and the expression of a subset of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MyD88-dependent Toll-like receptor 4 signal pathway in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The lipopolysaccharide-binding protein is a secretory class 1 acute-phase protein whose gene is transcriptionally activated by APRF/STAT/3 and other cytokine-inducible nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of transcriptional activation of the lipopolysaccharide binding protein (LBP) gene by proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. C/EBPβ Regulation in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of lipopolysaccharide-binding protein gene expression in cultured rat pulmonary artery smooth muscle cells by interleukin 1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo expression of lipopolysaccharide binding protein and its gene induced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LBP lipopolysaccharide binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Lipopolysaccharide-Binding Protein in the Pathogenesis of Gram-Negative Bacterial Sepsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. Gram-negative bacteria are a primary cause of sepsis, largely due to the potent inflammatory properties of lipopolysaccharide (LPS), a major component of their outer membrane. Lipopolysaccharide-Binding Protein (LBP) is a key soluble acute-phase protein that plays a critical and complex role in the host's response to Gram-negative bacterial infections. This technical guide provides an in-depth examination of the multifaceted role of LBP in the pathogenesis of Gram-negative bacterial sepsis, its molecular interactions, the signaling pathways it modulates, and its potential as a biomarker and therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for key research methodologies, and visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to LBP and Gram-Negative Sepsis

Gram-negative bacterial sepsis is initiated by the release of LPS into the bloodstream, which triggers a powerful innate immune response. LBP, primarily synthesized by hepatocytes, is a crucial pattern recognition molecule that binds to the lipid A moiety of LPS with high affinity. This binding is the first critical step in a cascade of events that alerts the host immune system to the presence of bacterial invaders[1][2][3]. LBP belongs to a family of lipid-binding proteins that includes bactericidal/permeability-increasing protein (BPI), cholesteryl ester transfer protein (CETP), and phospholipid transfer protein (PLTP)[3][4]. While structurally similar to BPI, LBP's primary role is not bactericidal but rather to facilitate the recognition of LPS by immune cells[5].

The Molecular Mechanism of LBP-Mediated LPS Recognition and Transfer

The central function of LBP is to act as a shuttle, extracting LPS monomers from bacterial membranes or aggregates and transferring them to the glycosylphosphatidylinositol (GPI)-anchored receptor CD14 on the surface of myeloid cells, such as monocytes and macrophages[1][5][6][7]. This process dramatically enhances the sensitivity of the immune system to LPS, allowing for a robust response even at low concentrations of endotoxin[8].

The LPS transfer cascade can be summarized as follows:

-

Binding: LBP binds to the lipid A portion of LPS aggregates with high affinity.

-

Extraction: LBP facilitates the disaggregation of LPS micelles and extracts LPS monomers.

-

Transfer to CD14: The LBP-LPS complex interacts with CD14, transferring the LPS monomer to CD14[1][2][5].

-

Presentation to TLR4/MD-2: The LPS-loaded CD14 then presents the LPS molecule to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2) complex[1][9][10].

This intricate transfer mechanism ensures an efficient and highly sensitive detection of Gram-negative bacteria by the innate immune system.

Downstream Signaling Pathways Activated by LBP-LPS

The delivery of LPS to the TLR4/MD-2 complex by the LBP/CD14 system initiates a complex intracellular signaling cascade, leading to the production of pro-inflammatory cytokines and other mediators that orchestrate the host's response to infection. This signaling emanates from two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[1][9].

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β[9].

-

TRIF-Dependent Pathway: Following LPS stimulation, the TLR4 complex is internalized into endosomes, where it initiates the TRIF-dependent signaling pathway[5]. This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β)[5][9].

The activation of both pathways is crucial for an effective innate immune response to Gram-negative bacteria.

References

- 1. Significance of lipopolysaccharide-binding protein (an acute phase protein) in monitoring critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]

- 4. Plasma Lipopolysaccharide-Binding Protein (LBP) Is Induced in Critically Ill Females with Gram-Negative Infections—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Relationship between plasma levels of lipopolysaccharide (LPS) and LPS-binding protein in patients with severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lps-stimulated thp-1 cells: Topics by Science.gov [science.gov]

- 8. Acute-Phase Concentrations of Lipopolysaccharide (LPS)-Binding Protein Inhibit Innate Immune Cell Activation by Different LPS Chemotypes via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.elabscience.com [file.elabscience.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The LBP-Lipid A Interaction: A Technical Guide to the Core of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide-Binding Protein (LBP) is a pivotal, soluble acute-phase protein that plays a critical role in the innate immune response to Gram-negative bacteria.[1] Produced primarily by hepatocytes, LBP functions as a key opsonin, recognizing and binding to the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of these bacteria.[2][3] This high-affinity interaction initiates a critical cascade of events, acting as the first step in a highly sensitive pathogen recognition system. LBP facilitates the transfer of LPS monomers to the CD14 receptor, ultimately leading to the activation of the Toll-like receptor 4 (TLR4) signaling complex and the induction of a potent inflammatory response.[3][4] Understanding the precise molecular mechanics, kinetics, and downstream consequences of the LBP-lipid A interaction is fundamental for developing therapeutics aimed at modulating sepsis and other inflammatory diseases driven by endotoxin.

Molecular Interaction Between LBP and Lipid A

The interaction between LBP and lipid A is a highly specific molecular recognition event that underpins the body's ability to detect minute quantities of endotoxin.

Structural Hallmarks of LBP and Lipid A

-

Lipopolysaccharide-Binding Protein (LBP): LBP is a ~60 kDa glycoprotein characterized by an elongated, boomerang-like structure.[5] It is comprised of two primary domains: an N-terminal domain and a C-terminal domain. The N-terminal portion contains a highly cationic pocket rich in basic amino acids, which is the primary binding site for the negatively charged lipid A.[6][7] The C-terminal domain is essential for the subsequent interaction with CD14, facilitating the transfer of the LPS monomer.[8][9]

-

Lipid A: As the bioactive component of LPS, lipid A is a glucosamine-based phospholipid containing multiple fatty acid chains and phosphate groups, which confer a net negative charge.[10] This amphipathic structure is responsible for the endotoxic activity of LPS.[3]

The Binding Mechanism

LBP binds with high affinity to the lipid A portion of LPS aggregates or micelles.[11][12] The binding is primarily mediated by electrostatic interactions between the positively charged residues in the N-terminal domain of LBP and the negatively charged phosphate groups of lipid A. Site-directed mutagenesis studies have identified specific basic residues, such as Arginine 94 (Arg94) and Lysine 95 (Lys95), as being critical for this binding activity.[13] Upon binding, LBP is thought to induce a conformational change in the LPS aggregate, effectively extracting a single LPS monomer. This monomeric LBP-LPS complex is the crucial intermediate for the subsequent transfer step.

Quantitative Analysis of the LBP-Lipid A Interaction

The binding events in the LPS recognition cascade have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The data underscores the high affinity of the initial LBP-LPS interaction and the catalytic role of LBP in enhancing the binding of LPS to CD14.

| Interacting Molecules | Method | Parameter | Value | Reference(s) |

| LBP and LPS/Lipid A | Not Specified | Binding Affinity (Ka) | ~109 M-1 | [11][12] |

| LBP and LPS/Lipid A | Not Specified | Dissociation Constant (Kd) | ~1 nM (estimated from Ka) | [11][12] |

| LPS and sCD14 (no LBP) | SPR | Association Rate (kon) | 2.9 x 104 M-1s-1 | [14] |

| LPS and sCD14 (no LBP) | SPR | Dissociation Rate (koff) | 0.07 s-1 | [14] |

| LPS and sCD14 (no LBP) | SPR | Binding Affinity (Ka) | 4.2 x 105 M-1 | [14] |

| LPS and sCD14 (with LBP) | SPR | Binding Affinity (Ka) | Increased by ~3 orders of magnitude | [14] |

| LPS and immobilized CD14 | SPR | Dissociation Constant (Kd) | 8.7 µM | [2][15] |

| LPS and immobilized MD-2 | SPR | Dissociation Constant (Kd) | 2.3 µM | [2][15] |

The LBP-Mediated LPS Transfer and Signaling Cascade

The binding of lipid A by LBP is the initiating step in a precisely orchestrated transfer process that leads to cellular activation.

-

Binding and Monomerization: LBP binds to aggregated LPS in circulation and extracts a single LPS molecule.

-

Transfer to CD14: The LBP-LPS complex interacts with CD14 (either membrane-bound on myeloid cells or soluble). The C-terminal domain of LBP mediates this interaction, catalytically transferring the LPS monomer to CD14.[8][16] This step is critical, as LBP dramatically increases the rate at which LPS binds to CD14.[14] Evidence suggests the formation of a transient, stable trimolecular complex of LBP-LPS-CD14 is the key effector of the LPS response.[14]

-

Activation of TLR4/MD-2: The CD14-LPS complex presents the LPS molecule to the TLR4 and its co-receptor, Myeloid Differentiation factor 2 (MD-2). The lipid A portion of LPS fits into a hydrophobic pocket within MD-2, triggering the dimerization of the TLR4/MD-2 complex.

-

Initiation of Downstream Signaling: The dimerization of TLR4 initiates two distinct downstream signaling pathways:

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

TRIF-Dependent Pathway: Following activation, the TLR4 complex is internalized into endosomes.[8] This relocalization is dependent on the LBP-mediated transfer of LPS to membrane-bound CD14.[8] From the endosome, TLR4 signals through the TRIF adaptor protein, leading to the activation of IRF3 and the subsequent production of Type I interferons (e.g., IFN-β).[8]

-

Experimental Protocols

Investigating the LBP-lipid A interaction requires specific biophysical and immunological assays. Below are generalized protocols for key experiments.

Protocol: Competitive ELISA for LBP-Lipid A Binding

This assay quantifies the ability of a test sample (e.g., purified LBP) to bind to immobilized lipid A, often by competing with a known binding agent.

-

Plate Coating:

-

Prepare a solution of Lipid A (e.g., from E. coli O111:B4) at 1-2 µg/mL in an organic solvent like chloroform/ethanol (1:9 v/v).[17]

-

Add 100 µL of the lipid A solution to each well of a high-binding polystyrene 96-well plate.

-

Allow the solvent to evaporate completely in a fume hood or under a stream of warm air, leaving the lipid A coated on the well surface.[17]

-

-

Blocking:

-

Wash the plate 3 times with Phosphate Buffered Saline (PBS).

-

Add 200 µL of a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) to each well.

-

Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.

-

-

Binding Reaction:

-

Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

-

Prepare serial dilutions of your LBP sample in assay buffer (e.g., PBS-T with 0.1% BSA).

-

Add 100 µL of the diluted LBP samples or standards to the appropriate wells.

-

Incubate for 1-2 hours at 37°C.[18]

-

-

Detection:

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL of a primary anti-LBP antibody (e.g., biotinylated polyclonal goat anti-LBP) diluted in assay buffer to each well.[18]

-

Incubate for 1 hour at 37°C.[18]

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL of a secondary detection reagent (e.g., Streptavidin-HRP) diluted in assay buffer.

-

Incubate for 30 minutes at 37°C.[18]

-

-

Development and Reading:

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (Kd).[19]

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethyl-dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant LBP onto the activated surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

-

Analyte Injection (Binding Assay):

-

Prepare a series of dilutions of the analyte (Lipid A or LPS micelles) in a running buffer (e.g., HBS-EP buffer).

-

Inject the analyte solutions sequentially over the immobilized LBP surface, typically from the lowest to the highest concentration. Include several buffer-only injections for baseline stabilization and subtraction.

-

Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface, allowing binding to occur.

-

Dissociation Phase: Running buffer flows over the surface, allowing the analyte to dissociate.

-

-

-

Regeneration:

-

After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to strip all bound analyte from the ligand, preparing the surface for the next injection. This step must be optimized to ensure complete removal without damaging the immobilized protein.

-

-

Data Analysis:

-

The instrument records the change in the refractive index at the sensor surface, measured in Resonance Units (RU), over time.

-

After subtracting the signal from a reference flow cell, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Protocol: FRET Assay for LBP-Mediated Lipid Intercalation

Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the LBP-mediated transfer of lipid A into a phospholipid membrane in real-time.[20]

-

Liposome Preparation:

-

Prepare phospholipid liposomes (e.g., mimicking a macrophage membrane) doubly labeled with a FRET donor/acceptor pair.[20] A common pair is NBD-PE (donor) and Lissamine Rhodamine B-PE (acceptor).

-

Incorporate the fluorescent lipids at a concentration (e.g., 1 mol% each) that ensures efficient FRET (high acceptor emission, quenched donor emission) when the liposomes are intact.

-

-

Assay Setup:

-

Place the labeled liposomes in a fluorometer cuvette with stirring.

-

Excite the donor fluorophore (NBD, ~460 nm) and monitor its emission (~534 nm). The initial fluorescence should be low due to quenching by the acceptor.

-

-

Interaction Monitoring:

-

Add lipid A aggregates to the cuvette. A slow, minor change in donor fluorescence may be observed as lipid A slowly intercalates into the liposomes on its own.

-

Inject a catalytic amount of LBP into the cuvette.

-

The LBP-mediated intercalation of lipid A into the liposome bilayer disrupts the membrane and increases the average distance between the donor and acceptor probes.

-

-

Data Interpretation:

-

This disruption leads to a decrease in FRET efficiency, which is observed as a rapid and significant increase in the donor (NBD) fluorescence intensity.

-

The rate of this fluorescence increase is proportional to the rate of LBP-mediated lipid A transfer into the membrane.[20]

-

Therapeutic Implications

The central role of the LBP-lipid A interaction makes it an attractive target for therapeutic intervention in sepsis and endotoxemia. Strategies include:

-

Blocking LBP-LPS Binding: Developing molecules (e.g., peptides, small molecules) that bind to the N-terminal domain of LBP to prevent it from recognizing lipid A.[10]

-

Inhibiting LBP-CD14 Interaction: Creating agents that block the C-terminal domain of LBP, preventing the transfer of LPS to CD14 and thereby inhibiting cellular activation.[21]

-

LBP as a Biomarker: Given that LBP levels rise dramatically during an acute-phase response, monitoring plasma LBP can serve as a valuable biomarker for the presence and severity of Gram-negative infections.[5]

By dissecting the core interaction between LBP and lipid A, researchers can continue to uncover novel pathways for diagnosing and treating diseases driven by bacterial endotoxins.

References

- 1. Stoichiometry and structure of poly(amidoamine) dendrimer-lipid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cellsciences.com [cellsciences.com]

- 4. Lipopolysaccharide binding protein and CD14 in LPS dependent macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual Role of Lipopolysaccharide (LPS)-Binding Protein in Neutralization of LPS and Enhancement of LPS-Induced Activation of Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of lipopolysaccharide-binding peptide regions within HMGB1 and their effects on subclinical endotoxemia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma lipopolysaccharide (LPS)-binding protein. A key component in macrophage recognition of gram-negative LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a lipid A binding site in the acute phase reactant lipopolysaccharide binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Open Access) Effects of site-directed mutagenesis of basic residues (Arg 94, Lys 95, Lys 99) of lipopolysaccharide (LPS)-binding protein on binding and transfer of LPS and subsequent immune cell activation. (1996) | Norbert Lamping | 133 Citations [scispace.com]

- 14. Evidence of a trimolecular complex involving LPS, LPS binding protein and soluble CD14 as an effector of LPS response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic properties of lipopolysaccharide (LPS) binding protein. Transfer of LPS to soluble CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. nicoyalife.com [nicoyalife.com]

- 20. researchgate.net [researchgate.net]

- 21. Directed Evolution of an LBP/CD14 Inhibitory Peptide and Its Anti-Endotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

The LBP Protein Family: A Comprehensive Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lipopolysaccharide-Binding Protein (LBP) family is a group of structurally and functionally related proteins that play critical roles in lipid transport and innate immunity. This technical guide provides an in-depth overview of the discovery, characterization, and key functions of the core members of this family: Lipopolysaccharide-Binding Protein (LBP), Bactericidal/Permeability-Increasing Protein (BPI), Cholesteryl Ester Transfer Protein (CETP), Phospholipid Transfer Protein (PLTP), and the Palate, Lung, and Nasal Epithelium Clone (PLUNC) family of proteins. The guide details relevant experimental protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows using diagrams.

Lipopolysaccharide-Binding Protein (LBP)

Discovery and Characterization

Lipopolysaccharide-Binding Protein (LBP) was first identified in the 1980s as a soluble acute-phase protein isolated from rabbit serum that binds to the lipid A moiety of bacterial lipopolysaccharide (LPS)[1][2]. It is primarily synthesized by hepatocytes and its concentration in the blood increases significantly during the acute-phase response to infection[1][3]. The human LBP gene is located on chromosome 20, in close proximity to the gene for BPI, suggesting a common evolutionary origin[1][4]. LBP is a glycoprotein with a molecular weight of approximately 58-60 kDa[3].

Structurally, LBP shares a conserved two-domain "boomerang" architecture with BPI, featuring an N-terminal domain responsible for LPS binding and a C-terminal domain[5].

Function and Signaling Pathway

LBP plays a pivotal role in the innate immune response to Gram-negative bacteria[6]. It acts as a shuttle, binding to LPS from bacterial outer membranes and transferring it to the CD14 receptor on the surface of immune cells like macrophages and monocytes[4][5]. This LBP-dependent transfer of LPS to CD14 dramatically enhances the sensitivity of these cells to LPS, leading to the activation of the Toll-like receptor 4 (TLR4) signaling pathway[4].

The formation of the LPS-LBP-CD14-TLR4/MD-2 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and type I interferons[2][7][8][9]. Interestingly, LBP exhibits a dual role; at low concentrations, it enhances the inflammatory response to LPS, while at high concentrations, it can attenuate this response by transferring LPS to lipoprotein particles for neutralization[6][10].

Caption: LBP-mediated LPS signaling pathway.

Bactericidal/Permeability-Increasing Protein (BPI)

Discovery and Characterization

Bactericidal/Permeability-Increasing Protein (BPI) was discovered by Jerrold Weiss and Peter Elsbach at New York University Medical School[11]. It is a ~55 kDa cationic protein primarily found in the azurophilic granules of neutrophils[12][13]. The BPI gene is located on chromosome 20, adjacent to the LBP gene[4]. Like LBP, BPI has a boomerang-shaped structure with two domains[5][14]. The N-terminal domain harbors the bactericidal and LPS-binding activities[12].

Function

BPI is a potent component of the innate immune system with strong antimicrobial activity specifically against Gram-negative bacteria[11][13]. This specificity is due to its high affinity for the lipid A portion of LPS[12]. Binding of BPI to LPS on the bacterial outer membrane leads to increased permeability and ultimately bacterial cell death[15]. In addition to its bactericidal properties, BPI is a potent endotoxin-neutralizing agent, preventing the activation of the inflammatory cascade triggered by LPS[13]. This dual function of killing bacteria and neutralizing their toxic components makes BPI a critical player in the defense against Gram-negative sepsis[15].

Cholesteryl Ester Transfer Protein (CETP)

Discovery and Characterization

Cholesteryl Ester Transfer Protein (CETP) is a hydrophobic glycoprotein with a molecular weight of approximately 53 kDa[6][16]. It is primarily synthesized in the liver and circulates in the plasma, where it facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins[6]. The discovery that genetic CETP deficiency leads to markedly increased levels of high-density lipoprotein cholesterol (HDL-C) spurred interest in CETP as a therapeutic target for cardiovascular disease[1][5].

Function

CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides[6]. This process is a key step in reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion. By promoting the transfer of cholesteryl esters away from HDL, CETP can lower HDL-C levels and increase LDL-C levels, a profile generally considered pro-atherogenic. Consequently, inhibition of CETP has been a major focus of drug development efforts aimed at raising HDL-C and reducing the risk of atherosclerotic cardiovascular disease[1][5][17][18][19][20][21].

Phospholipid Transfer Protein (PLTP)

Discovery and Characterization

Phospholipid Transfer Protein (PLTP) is a member of the lipid transfer/LPS-binding protein family and is involved in the transfer of phospholipids between lipoproteins. The mean plasma concentration of PLTP in a healthy population has been determined to be around 15.6 +/- 5.1 mg/L[22]. Two forms of PLTP exist in human plasma: a high-activity form and a low-activity form[23].

Function

PLTP plays a significant role in HDL metabolism. It facilitates the transfer of phospholipids and can remodel HDL particles, leading to the formation of both larger and smaller HDL species. The formation of small, lipid-poor pre-beta-HDL particles is important for the initial step of reverse cholesterol transport, where they act as acceptors of cholesterol from peripheral cells. PLTP is also involved in the transfer of vitamin E and the clearance of LPS.

Palate, Lung, and Nasal Epithelium Clone (PLUNC) Protein Family

Discovery and Characterization

The PLUNC (Palate, Lung, and Nasal Epithelium Clone) proteins are a family of proteins expressed in the upper airways and nasopharynx[10][13][24][25]. The genes encoding the PLUNC family members are clustered on human chromosome 20[10][24]. This family is subdivided into short (SPLUNC) and long (LPLUNC) proteins, which are predicted to have structural similarity to one or both domains of BPI, respectively[26][27][28]. SPLUNC1 (also known as BPIFA1) is one of the most well-characterized members and is an abundant protein in the airways[12].

Function

The PLUNC proteins are thought to play a role in innate host defense at mucosal surfaces[10][13][24]. SPLUNC1 has been shown to have multiple functions, including surfactant-like activity, regulation of airway surface liquid volume by inhibiting the epithelial sodium channel (ENaC), and antimicrobial and anti-biofilm activity against certain respiratory pathogens[10][12][15][29][30][31][32][33]. While some studies have suggested that SPLUNC1 can bind to LPS, this interaction is not as well-defined as that of LBP and BPI[29]. The diverse functions of the PLUNC family highlight their importance in maintaining the health of the respiratory tract.

Pancreatic Stone Protein (PSP)

Discovery and Characterization

Pancreatic Stone Protein (PSP), also known as regenerating protein 1 (REG1), was initially discovered in the 1970s in association with pancreatic stone formation during chronic pancreatitis[22][25]. It is a C-type lectin-like protein with a molecular weight of approximately 14-16 kDa[34]. While initially identified in the pancreas, PSP has since been found to be secreted by other tissues in response to systemic stress and infection[34][35].

Function

PSP has emerged as a significant biomarker for sepsis, with its levels in the blood increasing early in the course of infection[4][25][34][36]. It is believed to play a role in the innate immune response. Studies have shown that PSP can bind to bacteria and may modulate the activity of immune cells such as neutrophils[34]. Its role as an early indicator of sepsis suggests its involvement in the initial host response to infection.

Quantitative Data Summary

| Protein | Molecular Weight (kDa) | Plasma/Serum Concentration (Healthy Adults) | Ligand(s) | Binding Affinity (Kd) |

| LBP | ~58-60 | 5.3 - 18.1 µg/mL[4][32] | Lipopolysaccharide (LPS) | ~10⁻⁹ M for LPS[29] |

| BPI | ~55 | Found in neutrophil granules | Lipopolysaccharide (LPS) | ~2-5 nM for LPS[12] |

| CETP | ~53 | 1.7 - 4.0 mg/L[37][38] | Cholesteryl esters, Triglycerides | N/A |

| PLTP | ~80 | 1.6 - 15.6 mg/L[19] | Phospholipids | N/A |

| SPLUNC1 | ~25 | N/A (expressed in airways) | Dipalmitoylphosphatidylcholine (DPPC), LPS (debated) | High affinity for DPPC[12] |

| PSP | ~14-16 | ~10.4 ng/mL[34] | Bacteria, Calcium Carbonate Crystals | N/A |

Detailed Experimental Protocols

Quantification of LBP in Serum by ELISA

This protocol describes a standard sandwich ELISA for the quantification of LBP in human serum.

Materials:

-

96-well microplate coated with a capture antibody specific for human LBP.

-

Human LBP standard.

-

Detection antibody specific for human LBP, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Substrate for the enzyme (e.g., TMB for HRP).

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader.

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Dilute the wash buffer and assay diluent to their working concentrations.

-

Standard Curve: Prepare a serial dilution of the human LBP standard in assay diluent to create a standard curve (e.g., from 200 µg/mL down to 0 µg/mL).

-

Sample Preparation: Dilute serum samples in assay diluent. The dilution factor will depend on the expected LBP concentration and should be determined empirically.

-

Assay:

-

Add 100 µL of the standards and diluted samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Aspirate the contents of the wells and wash the plate four times with 300 µL of wash buffer per well.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 2 hours at room temperature.

-

Aspirate and wash the plate four times as before.

-

Add 100 µL of the substrate solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of the stop solution to each well.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of LBP in the samples by interpolating their absorbance values on the standard curve.

Caption: Workflow for LBP ELISA.

Western Blot Analysis of BPI

This protocol outlines the general steps for detecting BPI in cell lysates by Western blotting[35][36][39][40][41].

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for BPI.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE:

-

Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BPI antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

CETP Activity Assay (Fluorometric)

This protocol describes a common method for measuring CETP activity in plasma or serum using a fluorometric assay kit[2][5][6][11][20].

Principle: The assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence that is proportional to the CETP activity.

Materials:

-

CETP Activity Assay Kit (containing donor molecule, acceptor molecule, and assay buffer).

-

96-well black microplate.

-

Fluorescence microplate reader (Ex/Em = ~465/535 nm).

-

Positive control (e.g., rabbit serum).

-

CETP inhibitor (for validation).

Procedure:

-

Preparation: Prepare a standard curve using the donor molecule in isopropanol to correlate fluorescence intensity with the amount of transferred lipid.

-

Reaction Setup:

-

In a 96-well plate, add the plasma or serum sample, donor molecule, and acceptor molecule to the assay buffer.

-

Include a positive control and a blank (no sample).

-

For inhibitor studies, pre-incubate the sample with the inhibitor before adding the donor and acceptor molecules.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity at the appropriate wavelengths.

-

Calculation: Calculate the CETP activity based on the increase in fluorescence over time, and compare it to the standard curve.

Conclusion

The LBP protein family represents a fascinating group of molecules with diverse and critical functions in lipid metabolism and innate immunity. From the central role of LBP in orchestrating the initial response to Gram-negative bacteria to the lipid-shuttling activities of CETP and PLTP, and the emerging multifaceted roles of the PLUNC proteins in mucosal defense, this family offers numerous avenues for research and therapeutic development. A thorough understanding of their discovery, characterization, and mechanisms of action, as facilitated by the protocols and data presented in this guide, is essential for advancing our knowledge in these fields and for the development of novel diagnostics and therapies for a range of infectious, inflammatory, and metabolic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. The bactericidal/permeability-increasing protein (BPI) in infection and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide (LPS)-binding protein in human serum determines the tumor necrosis factor response of monocytes to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tissue expression of LBP - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. Mammalian short palate lung and nasal epithelial clone 1 (SPLUNC1) in pH-dependent airway hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Features Essential to the Antimicrobial Functions of Human SPLUNC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Structural characterization of the pulmonary innate immune protein SPLUNC1 and identification of lipid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Determination of human plasma phospholipid transfer protein mass and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PLUNC: a multifunctional surfactant of the airways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tissue expression of BPI - Summary - The Human Protein Atlas [proteinatlas.org]

- 18. Plasma concentrations of cholesteryl ester transfer protein in hyperlipoproteinemia. Relation to cholesteryl ester transfer protein activity and other lipoprotein variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Plasma Phospholipid Transfer Protein in Lipid and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of human plasma phospholipid transfer protein (PLTP): relationship between PLTP mass and phospholipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] The high- and low-activity forms of human plasma phospholipid transfer protein (PLTP) | Semantic Scholar [semanticscholar.org]

- 24. PLUNC: a novel family of candidate host defence proteins expressed in the upper airways and nasopharynx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Distribution and concentration of cholesteryl ester transfer protein in plasma of normolipemic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BPI protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 28. Phylogenetic and evolutionary analysis of the PLUNC gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structural Features Essential to the Antimicrobial Functions of Human SPLUNC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. NF-κB - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. Determinants of Serum Concentrations of Lipopolysaccharide-Binding Protein (LBP) in the Adult Population: The Role of Obesity | PLOS One [journals.plos.org]

- 33. pnas.org [pnas.org]

- 34. Tissue expression of BPI - Primary data - The Human Protein Atlas [proteinatlas.org]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. JCI - Distribution and concentration of cholesteryl ester transfer protein in plasma of normolipemic subjects. [jci.org]

- 38. ahajournals.org [ahajournals.org]

- 39. cdn.bcm.edu [cdn.bcm.edu]

- 40. bio-rad.com [bio-rad.com]

- 41. researchgate.net [researchgate.net]

The Cellular Landscape and Tissue-Specific Expression of Lipopolysaccharide-Binding Protein (LBP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lipopolysaccharide-Binding Protein (LBP) is a pivotal acute-phase reactant in the innate immune system, playing a critical role in the recognition of and response to Gram-negative bacteria. This guide provides a comprehensive overview of the cellular sources of LBP and its distribution across various tissues, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Cellular Sources of LBP: A Diverse Origin

While hepatocytes are the primary producers of LBP, a growing body of evidence reveals its synthesis in a variety of non-hepatic cell types, highlighting its localized role in host defense.[1][2][3][4][5]

Primary Cellular Source:

-

Hepatocytes: The liver is the principal site of LBP synthesis, where it is produced as a soluble acute-phase protein and secreted into the bloodstream.[1][2][3][4][5] The synthesis in hepatocytes is significantly upregulated by pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][6][7]

Extra-Hepatic Cellular Sources:

-

Intestinal Epithelial Cells: LBP is produced by intestinal epithelial cells, including the Caco-2 cell line, and is found in the intestinal mucus.[2][3][8][9] Notably, Paneth cells, specialized epithelial cells in the crypts of the small intestine, store LBP in their secretory granules.[10]

-

Adipocytes: Adipose tissue is a significant extra-hepatic source of LBP.[8][11][12][13] LBP expression in adipocytes is associated with inflammation and obesity-related adipose tissue dysfunction.[13]

-

Respiratory Epithelial Cells: Type II epithelial cells in the lungs have been identified as producers of LBP, contributing to the pulmonary host defense.[3]

-

Gingival Epithelial Cells: Human gingival epithelia also express LBP, suggesting its role in the oral mucosal immune response.[3]

-

Immune Cells: While hepatocytes are the main source of circulating LBP, macrophages have been shown to express LBP, where its transcription is regulated by the liver X receptor (LXR).[14]

Tissue Distribution of LBP: A Widespread Presence

LBP exhibits a broad tissue distribution, with the highest expression levels observed in the liver. Its presence in various other tissues underscores its importance in systemic and local immune surveillance.

High RNA expression of LBP is detected in the liver.[12] Lower levels of LBP are found in adipose tissues, skeletal muscles, the appendix, pancreas, gastrointestinal tract, lungs, and endocrine tissues.[8][12] LBP is also readily detected in blood serum and plasma.[2][12] Immunohistochemical analysis confirms LBP protein expression in a wide array of human tissues, with notable positivity in plasma and both cytoplasmic and membranous expression in glandular cells of the gastrointestinal tract and hepatocytes.[15][16] Furthermore, LBP has been identified in the intestinal mucus of mice, indicating its secretion into the gut lumen.[9]

Quantitative Data on LBP Expression

The concentration of LBP in biological fluids and its expression in tissues can change dramatically in response to inflammatory stimuli.

| Parameter | Condition | Concentration/Fold Change | Species | Reference |

| Serum LBP Concentration | Normal/Baseline | 1 - 15 µg/mL | Human | [2] |

| Serum LBP Concentration | Normal/Baseline | 5 - 10 µg/mL | Human | [17] |

| Serum LBP Concentration | Acute-Phase Response | Up to 200 µg/mL (10- to 20-fold increase) | Human | [2][17] |

| Hepatocyte LBP mRNA | LPS Treatment | 17-fold increase | Rat | [18] |

| Hepatocyte LBP mRNA | C. parvum Treatment | 14-fold increase | Rat | [18] |

| Hepatocyte LBP mRNA | Turpentine Treatment | 20-fold increase | Rat | [18] |

| Blood and Milk LBP | LPS Challenge | Increase within 12 hours, peak at 24 hours | Bovine | [4] |

Key Experimental Protocols

The study of LBP cellular sources and tissue distribution employs a range of molecular and immunological techniques.

Northern Blot Analysis for LBP mRNA Quantification

This technique is used to measure the relative abundance of LBP mRNA in different tissues or in response to various stimuli.

-

Protocol:

-

Total RNA is extracted from cells or tissues of interest.

-

A specific amount of RNA is separated by size via gel electrophoresis.

-

The separated RNA is transferred and cross-linked to a solid membrane support.

-

The membrane is hybridized with a labeled probe specific for LBP mRNA.

-

The signal from the hybridized probe is detected and quantified to determine the relative levels of LBP mRNA.[1][18]

-

Immunohistochemistry (IHC) for LBP Protein Localization

IHC is employed to visualize the distribution and localization of LBP protein within tissue sections.

-

Protocol:

-

Tissue samples are fixed, embedded in paraffin, and sectioned.

-

The tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the LBP epitope.

-

The sections are incubated with a primary antibody specific to LBP.

-

A secondary antibody conjugated to an enzyme or fluorophore is applied.

-